KF 13218

Description

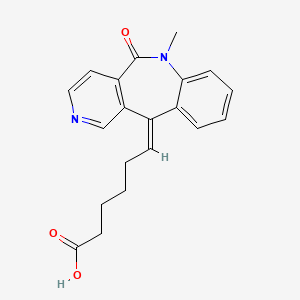

Structure

3D Structure

Properties

IUPAC Name |

(6Z)-6-(6-methyl-5-oxopyrido[4,3-c][1]benzazepin-11-ylidene)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22-18-9-6-5-8-15(18)14(7-3-2-4-10-19(23)24)17-13-21-12-11-16(17)20(22)25/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZVHDITZGTVJH-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CCCCCC(=O)O)C3=C(C1=O)C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/CCCCC(=O)O)/C3=C(C1=O)C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127654-03-9 | |

| Record name | KF 13218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127654039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Core Mechanism of KF 13218: A Selective Thromboxane Synthase Inhibitor

For Immediate Release to the Scientific Community

This technical guide provides a comprehensive analysis of the mechanism of action for KF 13218, a novel pyridobenzazepinone derivative. The information presented herein is synthesized from publicly available data for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a potent and selective inhibitor of thromboxane synthase, a key enzyme in the arachidonic acid cascade. Its targeted action prevents the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. This selectivity allows for the potential redirection of PGH2 towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), offering a nuanced approach to antithrombotic therapy. In vitro and in vivo studies have demonstrated the high potency and long-lasting effects of this compound.

Core Mechanism of Action

This compound, chemically identified as (Z)-11-(5-carboxypentylidene)-6-methyl-5,11-dihydropyrido[4,3-c][1]benzazepin-5(6H)-one, exerts its pharmacological effect through the direct inhibition of thromboxane synthase.[1] This enzyme is the terminal synthase in the pathway responsible for the production of thromboxane A2. By blocking this step, this compound effectively reduces the levels of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2).

A key feature of this compound's mechanism is its high selectivity. Studies have shown that it does not significantly inhibit cyclooxygenase (COX) or 5-lipoxygenase at concentrations up to 100 µmol/L.[1] Furthermore, it does not act as an antagonist at thromboxane A2/prostaglandin H2 receptors.[1] This specificity minimizes off-target effects and distinguishes it from non-selective inhibitors of the arachidonic acid pathway, such as non-steroidal anti-inflammatory drugs (NSAIDs).

The inhibition of thromboxane synthase by this compound leads to an accumulation of the precursor, prostaglandin H2. This substrate can then be utilized by other synthases, potentially increasing the production of other prostanoids like prostacyclin (PGI2) in endothelial cells, which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target Enzyme/Process | Species | IC50 (nmol/L) |

| Platelet Thromboxane Synthase | Human | 27 ± 5.8 |

| Platelet Thromboxane Synthase | Bovine | 36 ± 6.9 |

| Arachidonic Acid-Induced TXB2 Production (Intact Platelets) | Human | 5.3 ± 1.3 |

Table 2: In Vivo Efficacy of this compound [1]

| Experimental Model | Species | Dose | Effect |

| Inhibition of Serum TXB2 Production | Rat | 0.03 - 3 mg/kg (p.o.) | Dose-dependent inhibition, sustained for 72 hours |

| Sodium Arachidonate-Induced Mortality | Rabbit | 0.1 mg/kg (p.o.) | Prevention of mortality |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental logic, the following diagrams have been generated.

Caption: Mechanism of this compound in the arachidonic acid pathway.

Caption: Workflow for evaluating this compound's efficacy.

Experimental Protocols

Note: The detailed experimental protocols for the key experiments cited were not available in the public domain at the time of this report. The following are generalized descriptions based on standard pharmacological assays.

Thromboxane Synthase Inhibition Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of this compound on thromboxane synthase activity.

-

General Procedure:

-

Platelet microsomes from human or bovine sources are prepared as the source of thromboxane synthase.

-

The microsomal preparation is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of thromboxane B2 (the stable hydrolysis product of TXA2) produced is quantified, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

Arachidonic Acid-Induced Thromboxane B2 Production in Intact Platelets (In Vitro)

-

Objective: To assess the inhibitory effect of this compound on TXB2 production in a whole-cell system.

-

General Procedure:

-

Intact human platelets are isolated from whole blood.

-

The platelets are pre-incubated with various concentrations of this compound.

-

Thromboxane production is stimulated by the addition of arachidonic acid.

-

After a set incubation time, the reaction is stopped, and the platelets are removed by centrifugation.

-

The concentration of TXB2 in the supernatant is measured using RIA or ELISA.

-

The IC50 value is determined.

-

In Vivo Inhibition of Serum Thromboxane B2 Production in Rats

-

Objective: To evaluate the in vivo efficacy and duration of action of orally administered this compound.

-

General Procedure:

-

Rats are administered this compound orally at various doses.

-

At different time points post-administration, blood is collected and allowed to clot, which triggers maximal TXB2 production.

-

Serum is separated, and the concentration of TXB2 is quantified.

-

The percentage inhibition of TXB2 production compared to a vehicle-treated control group is calculated for each dose and time point.

-

Sodium Arachidonate-Induced Mortality in Rabbits

-

Objective: To determine the protective effect of this compound in a model of acute thromboembolism.

-

General Procedure:

-

Rabbits are pre-treated with an oral dose of this compound or a vehicle control.

-

After a specified time, a lethal dose of sodium arachidonate is administered intravenously. Arachidonic acid is rapidly converted to TXA2 in vivo, leading to widespread platelet aggregation, pulmonary thrombosis, and rapid death.

-

The mortality rate in the this compound-treated group is compared to the control group to assess the protective effect of the compound.

-

Conclusion

This compound is a highly potent and selective inhibitor of thromboxane synthase. Its mechanism of action, focused on the specific inhibition of TXA2 production without affecting other key enzymes in the arachidonic acid pathway, presents a promising profile for antithrombotic applications. The sustained in vivo activity further underscores its potential as a therapeutic agent. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial in elucidating the full clinical potential of this compound.

References

In Vitro Characterization of KF 13218: A Selective Thromboxane Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of KF 13218, a potent and selective inhibitor of thromboxane A₂ synthase. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and key in vitro characteristics of this compound.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of this compound has been quantified against key enzymes in the arachidonic acid cascade. The following tables summarize the available data, highlighting the compound's potency and selectivity for thromboxane A₂ synthase.

| Target Enzyme | Test System | IC₅₀ (nmol/L) | Reference |

| Thromboxane A₂ Synthase | Human Platelets | 27 ± 5.8 | [1] |

| Thromboxane A₂ Synthase | Bovine Platelets | 36 ± 6.9 | [1] |

| Thromboxane A₂ Synthase | Human Intact Platelets (Arachidonic Acid-Induced TXB₂ Production) | 5.3 ± 1.3 | [1] |

Table 1: Potency of this compound against Thromboxane A₂ Synthase.

| Non-Target Enzyme/Receptor | Test System | Concentration Tested (µmol/L) | Result | Reference |

| Cyclooxygenase (COX) | Not Specified | Up to 100 | No Inhibition | [1] |

| 5-Lipoxygenase (5-LOX) | Not Specified | Up to 100 | No Inhibition | [1] |

| Thromboxane A₂/Prostaglandin H₂ (TP) Receptors | Not Specified | Not Specified | No Antagonism | [1] |

Table 2: Selectivity profile of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below. These protocols are representative of standard industry practices.

Thromboxane A₂ Synthase Inhibition Assay (Fluorescence Polarization)

This assay determines the ability of a test compound to inhibit the activity of thromboxane A₂ synthase.

Materials:

-

Thromboxane A₂ Synthase (human, recombinant)

-

TXAS FP Assay Buffer

-

Dithiothreitol (DTT)

-

TXAS FP Probe (TAMRA-conjugated)

-

This compound (or other test compounds)

-

Positive Control (e.g., Ozagrel)

-

384-well black, low-volume, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the complete TXAS FP Assay Buffer by adding DTT to the assay buffer to a final concentration of 5 mM. Keep on ice.

-

Reconstitute the lyophilized Thromboxane A₂ Synthase protein with pure water and keep on ice.

-

Prepare a working solution of the TXAS FP Probe in the complete assay buffer.

-

Prepare serial dilutions of this compound and the positive control in the complete assay buffer.

-

-

Assay Protocol:

-

Add the complete assay buffer to all wells of the 384-well plate.

-

Add the test compound dilutions (including this compound) or positive control to the appropriate wells.

-

Add the reconstituted Thromboxane A₂ Synthase protein to all wells except the blank controls.

-

Add the TXAS FP Probe to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

-

Detection:

-

Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay assesses the inhibitory effect of this compound on the two isoforms of cyclooxygenase.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., Tris-HCl)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Protocol:

-

To the wells of the microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add the different concentrations of this compound or a vehicle control.

-

Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Detection:

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC₅₀ value for both COX-1 and COX-2.

-

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibitory activity of this compound against 5-lipoxygenase.

Materials:

-

5-Lipoxygenase enzyme (from potato or human leukocytes)

-

Phosphate Buffer (pH ~6.3)

-

Linoleic Acid (substrate)

-

This compound (or other test compounds)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the 5-LOX enzyme in the phosphate buffer and keep it on ice.

-

Prepare a solution of linoleic acid.

-

Prepare serial dilutions of this compound in the phosphate buffer.

-

-

Assay Protocol:

-

In the wells or cuvettes, combine the phosphate buffer and the different concentrations of this compound or a vehicle control.

-

Add the 5-LOX enzyme solution and incubate for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Detection:

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value.

-

Thromboxane A₂/Prostaglandin H₂ (TP) Receptor Antagonism Assay (Radioligand Binding)

This assay determines if this compound can displace a radiolabeled ligand from the TP receptor, indicating receptor antagonism.

Materials:

-

Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line)

-

Binding Buffer

-

Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548)

-

This compound (or other test compounds)

-

Unlabeled TP receptor antagonist (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In assay tubes, combine the cell membrane preparation, binding buffer, and either:

-

Buffer only (for total binding)

-

A high concentration of unlabeled antagonist (for non-specific binding)

-

Serial dilutions of this compound

-

-

-

Incubation:

-

Add the radiolabeled antagonist to all tubes.

-

Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent displacement of the radioligand by each concentration of this compound.

-

Calculate the IC₅₀ value for the displacement.

-

Mandatory Visualizations

Signaling Pathway

Caption: Arachidonic Acid Cascade and the Site of Action of this compound.

Experimental Workflow

Caption: Workflow for the Thromboxane A₂ Synthase Inhibition Assay.

Logical Relationship

Caption: Selectivity Profile of this compound.

References

In-Depth Pharmacological Profile of KF 13218: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KF 13218, chemically identified as (Z)-11-(5-carboxypentylidene)-6-methyl-5,11-dihydropyrido[4,3-c][1]benzazepin-5(6H)-one, is a novel pyridobenzazepinone derivative demonstrating potent, selective, and long-lasting inhibition of thromboxane A2 (TXA2) synthase. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo activities. The information presented herein is compiled from the seminal publication by Miki et al., "A novel pyridobenzazepinone derivative with long lasting thromboxane synthase inhibition." This document includes quantitative data on its inhibitory potency, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, plays a crucial role in the pathophysiology of various cardiovascular and thrombotic diseases. Inhibition of thromboxane synthase, the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, represents a promising therapeutic strategy. This compound has emerged as a highly effective inhibitor of this enzyme, exhibiting a favorable pharmacological profile characterized by high potency, selectivity, and sustained action.

Quantitative Pharmacological Data

The inhibitory activity of this compound against thromboxane synthase and its effects on platelet function have been quantified in a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/System | Species | IC50 (nmol/L, mean ± S.E.M.) |

| Platelet Thromboxane Synthase | Human | 27 ± 5.8 |

| Platelet Thromboxane Synthase | Bovine | 36 ± 6.9 |

| Arachidonic Acid-induced TXB2 Production in Intact Platelets | Human | 5.3 ± 1.3 |

Table 2: In Vivo Efficacy of this compound in Rats

| Dosage (mg/kg, p.o.) | Inhibition of Serum TXB2 Production (%) | Duration of Inhibition |

| 0.03 - 3 | Dose-dependent | Up to 72 hours |

Table 3: Protective Effect of this compound in Rabbits

| Dosage (mg/kg, p.o.) | Effect |

| 0.1 | Prevention of mortality induced by sodium arachidonate |

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound exerts its pharmacological effect by selectively inhibiting thromboxane synthase, a critical enzyme in the arachidonic acid cascade. This pathway is responsible for the synthesis of various prostaglandins and thromboxanes. By blocking thromboxane synthase, this compound prevents the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), thereby reducing its pro-aggregatory and vasoconstrictive effects. The selectivity of this compound is noteworthy, as it does not significantly inhibit cyclooxygenase (COX) or 5-lipoxygenase, nor does it antagonize TXA2/PGH2 receptors at concentrations up to 100 µmol/L[1].

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

In Vitro Thromboxane Synthase Inhibition Assay

This assay determines the inhibitory potency of this compound on thromboxane synthase activity in platelet microsomes.

Experimental Workflow:

Methodology:

-

Preparation of Platelet Microsomes:

-

Human and bovine platelets are obtained from fresh blood collected in anticoagulant.

-

Platelets are isolated by differential centrifugation.

-

The isolated platelets are washed and then homogenized in a suitable buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a buffer and stored at -80°C until use.

-

-

Inhibition Assay:

-

The reaction mixture contains the platelet microsomes, a buffer (e.g., Tris-HCl), and varying concentrations of this compound or vehicle (control).

-

The mixture is pre-incubated for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

The reaction is allowed to proceed for a defined period (e.g., 1 minute) at 37°C.

-

The reaction is terminated by the addition of an acid (e.g., citric acid).

-

The amount of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, is quantified using a specific radioimmunoassay (RIA).

-

The concentration of this compound that causes 50% inhibition of TXB2 formation (IC50) is calculated from the dose-response curve.

-

Arachidonic Acid-Induced Thromboxane B2 Production in Human Intact Platelets

This assay assesses the effect of this compound on TXB2 production in a more physiologically relevant system of intact platelets.

Methodology:

-

Preparation of Washed Human Platelets:

-

Whole blood is collected from healthy human volunteers into an anticoagulant solution.

-

Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood.

-

Platelets are then pelleted from the PRP by a second centrifugation step.

-

The platelet pellet is washed with a buffer to remove plasma components and resuspended in a suitable buffer at a standardized concentration.

-

-

TXB2 Production Assay:

-

The washed platelet suspension is pre-incubated with various concentrations of this compound or vehicle for a specified time at 37°C.

-

Thromboxane synthesis is induced by the addition of arachidonic acid.

-

The reaction is incubated for a defined period at 37°C.

-

The reaction is terminated, and the amount of TXB2 produced is measured by RIA.

-

The IC50 value is determined from the concentration-response curve.

-

In Vivo Inhibition of Thromboxane B2 Production in Rats

This experiment evaluates the in vivo efficacy and duration of action of this compound after oral administration.

Methodology:

-

Animal Dosing:

-

Male Wistar rats are used in the study.

-

This compound is administered orally (p.o.) at various doses (0.03 to 3 mg/kg).

-

A control group receives the vehicle.

-

-

Blood Sampling and TXB2 Measurement:

-

Blood samples are collected from the rats at different time points after drug administration (e.g., 1, 6, 24, 48, and 72 hours).

-

The blood is allowed to clot at 37°C for 1 hour to induce maximal TXB2 production.

-

Serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is measured by RIA.

-

The percentage inhibition of TXB2 production is calculated by comparing the values from the drug-treated groups to the vehicle-treated control group.

-

Sodium Arachidonate-Induced Mortality in Rabbits

This in vivo model assesses the protective effect of this compound against the lethal effects of arachidonic acid-induced pulmonary thromboembolism.

Methodology:

-

Animal Treatment:

-

Male rabbits are used for this study.

-

This compound (0.1 mg/kg) or vehicle is administered orally.

-

-

Induction of Mortality:

-

One hour after the administration of this compound or vehicle, a lethal dose of sodium arachidonate is injected intravenously (i.v.).

-

The animals are observed for mortality over a specified period.

-

The number of surviving animals in the treated group is compared to the control group to determine the protective effect of this compound.

-

Selectivity Profile

To establish the selective inhibitory action of this compound, its activity was evaluated against other key enzymes in the arachidonic acid pathway and at the TXA2/PGH2 receptor.

-

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Assays: this compound was tested for its ability to inhibit COX and 5-LOX activities. The results showed no significant inhibition of these enzymes at concentrations up to 100 µmol/L, indicating a high degree of selectivity for thromboxane synthase[1].

-

TXA2/PGH2 Receptor Antagonism Assay: The potential of this compound to act as an antagonist at the TXA2/PGH2 receptor was assessed. No antagonistic activity was observed, confirming that the primary mechanism of action is the inhibition of thromboxane synthesis rather than receptor blockade[1].

Conclusion

This compound is a potent and selective inhibitor of thromboxane synthase with a long duration of action in vivo. Its ability to effectively block the production of thromboxane A2 without significantly affecting other related pathways highlights its potential as a therapeutic agent for the treatment and prevention of thrombotic disorders. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further research and development of this promising compound.

References

The Potent and Selective Thromboxane Synthase Inhibitor KF 13218: An In-depth Technical Guide on its Effects on Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of KF 13218, a novel pyridobenzazepinone derivative, on the intricate pathways of arachidonic acid metabolism. This compound has been identified as a potent, selective, and long-lasting inhibitor of thromboxane synthase, a key enzyme in the biosynthesis of pro-aggregatory and vasoconstrictive thromboxane A2. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective Inhibition of Thromboxane Synthase

This compound exerts its primary effect by specifically targeting and inhibiting thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This selective action redirects the arachidonic acid cascade, leading to a decrease in the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, without significantly affecting other key enzymes in the pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in several key assays. The following tables summarize the available data, providing a clear comparison of its effects across different experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound on Thromboxane Synthase

| Enzyme Source | IC50 (nmol/l) |

| Human Platelet Thromboxane Synthase | 27 ± 5.8 |

| Bovine Platelet Thromboxane Synthase | 36 ± 6.9 |

Data presented as mean ± S.E.M.

Table 2: Inhibition of Arachidonic Acid-Induced Thromboxane B2 Production by this compound

| Experimental System | IC50 (nmol/l) |

| Human Intact Platelets | 5.3 ± 1.3 |

Data presented as mean ± S.E.M.

Table 3: Selectivity Profile of this compound

| Enzyme | Inhibition | Concentration Tested |

| Cyclooxygenase | No inhibition observed | Up to 100 µmol/l |

| 5-Lipoxygenase | No inhibition observed | Up to 100 µmol/l |

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better illustrate the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated.

Experimental Protocols

While the precise, detailed experimental protocols from the original study characterizing this compound were not available, this section provides representative methodologies for the key assays used to evaluate its effects on arachidonic acid metabolism. These protocols are based on established and widely used techniques in the field.

Thromboxane Synthase Inhibition Assay (using Platelet Microsomes)

Objective: To determine the in vitro inhibitory effect of this compound on the activity of thromboxane synthase.

Materials:

-

Human or bovine platelets

-

Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Prostaglandin H2 (PGH2) substrate

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution (e.g., a solution of ferric chloride or a strong acid)

-

Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2) or LC-MS/MS system

Procedure:

-

Preparation of Platelet Microsomes:

-

Isolate platelets from whole blood by differential centrifugation.

-

Wash the platelet pellet with a suitable buffer.

-

Lyse the platelets using sonication or freeze-thaw cycles in lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

Pre-incubate the platelet microsomes with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 1-5 minutes) at 37°C.

-

Terminate the reaction by adding the termination solution.

-

-

Quantification of Thromboxane B2:

-

Measure the concentration of the stable TXA2 metabolite, TXB2, in the reaction mixture using a competitive EIA kit or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Inhibition of Arachidonic Acid-Induced Thromboxane B2 Production in Intact Platelets

Objective: To assess the effect of this compound on TXB2 production in a whole-cell system.

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Washed platelet suspension

-

Arachidonic acid solution

-

This compound (test compound)

-

EIA kit for TXB2 or LC-MS/MS system

Procedure:

-

Preparation of Washed Platelets:

-

Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated whole blood at a low speed.

-

Pellet the platelets from the PRP by centrifugation at a higher speed.

-

Gently wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.

-

Resuspend the washed platelets in the buffer to a standardized concentration.

-

-

Inhibition Assay:

-

Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Stimulate the platelets by adding a solution of arachidonic acid to induce the endogenous production of TXA2.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Terminate the reaction by adding a stopping reagent (e.g., indomethacin to inhibit further COX activity) and placing the samples on ice.

-

-

Quantification of Thromboxane B2:

-

Centrifuge the samples to pellet the platelets.

-

Measure the concentration of TXB2 in the supernatant using an EIA kit or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 production for each concentration of this compound.

-

Determine the IC50 value as described in the previous protocol.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To evaluate the selectivity of this compound by determining its effect on COX enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid substrate

-

This compound (test compound)

-

COX activity assay kit (e.g., colorimetric or fluorometric)

Procedure:

-

Follow the instructions provided with the commercial COX inhibitor screening assay kit.

-

Typically, the assay involves incubating the purified COX enzyme with the test compound (this compound) and then adding arachidonic acid.

-

The activity of the enzyme is determined by measuring the production of prostaglandins or the consumption of a chromogenic or fluorogenic substrate.

-

Compare the activity in the presence of this compound to a vehicle control and a known COX inhibitor (e.g., indomethacin or celecoxib) to determine the percentage of inhibition.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the selectivity of this compound by measuring its effect on 5-LOX activity.

Materials:

-

Source of 5-LOX (e.g., potato 5-LOX or purified human recombinant 5-LOX)

-

Arachidonic acid or linoleic acid substrate

-

This compound (test compound)

-

Spectrophotometer

Procedure:

-

The assay is typically performed by monitoring the formation of hydroperoxyeicosatetraenoic acids (HPETEs) which have a characteristic absorbance at 234 nm.

-

Pre-incubate the 5-LOX enzyme with various concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition compared to the vehicle control and calculate the IC50 value if applicable.

Conclusion

This compound is a highly potent and selective inhibitor of thromboxane synthase. Its ability to significantly reduce the production of thromboxane A2 without affecting the cyclooxygenase and 5-lipoxygenase pathways highlights its potential as a targeted therapeutic agent. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this and similar compounds for cardiovascular and other thromboxane-mediated diseases. The provided visualizations offer a clear framework for understanding its mechanism of action within the broader context of arachidonic acid metabolism.

Preliminary Studies of a Novel Thromboxane A2 Receptor Antagonist on Platelet Function: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "KF 13218." Therefore, this document serves as an illustrative technical guide based on preliminary studies of a representative novel thromboxane A2 (TXA2) receptor antagonist, herein referred to as "Compound X," and its effects on platelet function. The data and methodologies presented are synthesized from established principles and findings in the field of antiplatelet drug discovery.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel antiplatelet agents targeting the thromboxane A2 receptor pathway.

Introduction

Platelet activation and aggregation are critical events in hemostasis and thrombosis. Thromboxane A2 (TXA2), a potent arachidonic acid metabolite, plays a pivotal role in amplifying platelet responses and promoting vasoconstriction upon binding to its G-protein coupled receptor, the TP receptor.[1][2] Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention of arterial thrombosis in cardiovascular diseases.[1][3] This document outlines the preliminary in vitro evaluation of Compound X, a novel, selective TXA2 receptor antagonist.

Mechanism of Action

Compound X is hypothesized to be a competitive antagonist of the platelet thromboxane A2 receptor (TP receptor). By binding to the TP receptor, it is expected to inhibit the downstream signaling cascade initiated by TXA2 and other TP receptor agonists, such as the endoperoxide prostaglandin H2 (PGH2).[1][3] This inhibition is predicted to prevent the rise in intracellular calcium, granule secretion, and the conformational change of the glycoprotein IIb/IIIa receptor, ultimately leading to a reduction in platelet aggregation.

Signaling Pathway of TXA2-Mediated Platelet Activation and Proposed Inhibition by Compound X

Caption: Proposed mechanism of action for Compound X.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Blood is collected into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP Preparation: The citrated whole blood is centrifuged at 200 x g for 15 minutes at room temperature. The supernatant, platelet-rich plasma (PRP), is carefully collected.

-

Washed Platelet Preparation: Prostaglandin E1 (PGE1) is added to the PRP to prevent platelet activation. The PRP is then centrifuged at 800 x g for 10 minutes. The platelet pellet is resuspended in a Tyrode's buffer and the washing step is repeated. Finally, the washed platelets are resuspended in Tyrode's buffer to a standardized concentration.

Platelet Aggregation Assay

Platelet aggregation is monitored using a light transmission aggregometer.

-

PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.

-

Compound X or vehicle control is added and incubated for a specified period.

-

A platelet agonist, such as U46619 (a stable TXA2 analogue), arachidonic acid, or collagen, is added to induce aggregation.

-

The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded for 5-10 minutes. The maximum aggregation percentage is determined.

Radioligand Binding Assay

This assay determines the affinity of Compound X for the TP receptor.

-

Washed platelet membranes are prepared by sonication and centrifugation.

-

A constant concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ29548, is incubated with the platelet membranes.

-

Increasing concentrations of unlabeled Compound X are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter is measured by liquid scintillation counting. The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Experimental Workflow for In Vitro Platelet Function Assays

Caption: Workflow for evaluating Compound X's effect on platelet function.

Results

The following tables summarize the hypothetical quantitative data from the preliminary in vitro studies of Compound X.

Table 1: Inhibition of Platelet Aggregation by Compound X

| Agonist (Concentration) | IC₅₀ of Compound X (nM) |

| U46619 (1 µM) | 25.3 |

| Arachidonic Acid (1 mM) | 48.7 |

| Collagen (2 µg/mL) | 152.1 |

| ADP (10 µM) | > 10,000 |

| Thrombin (0.1 U/mL) | > 10,000 |

IC₅₀ values represent the concentration of Compound X required to inhibit 50% of the maximal platelet aggregation induced by the respective agonist.

Table 2: Receptor Binding Affinity of Compound X

| Parameter | Value |

| Radioligand | [³H]-SQ29548 |

| IC₅₀ (nM) | 15.8 |

| Ki (nM) | 8.9 |

The Ki (inhibition constant) is calculated from the IC₅₀ value and represents the affinity of Compound X for the TP receptor.

Discussion

The preliminary data suggest that Compound X is a potent and selective inhibitor of platelet aggregation induced by agonists that act through the thromboxane A2 pathway. The low nanomolar IC₅₀ values against U46619 and arachidonic acid-induced aggregation, coupled with the high affinity for the TP receptor demonstrated in the binding assay, support the proposed mechanism of action. The significantly higher IC₅₀ values against ADP and thrombin-induced aggregation indicate that Compound X does not interfere with other major platelet activation pathways at therapeutic concentrations, suggesting a favorable selectivity profile.

Conclusion

Compound X demonstrates promising in vitro activity as a selective TXA2 receptor antagonist. These preliminary findings warrant further investigation, including studies on its effects on other platelet functions such as granule secretion and its in vivo efficacy and safety in animal models of thrombosis.

References

Understanding the Selectivity of Thromboxane A2 Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the critical aspects of thromboxane A2 (TXA2) synthase inhibitors, with a focus on the principles of their selectivity. While a specific search for "KF 13218" did not yield publicly available data, this document provides a comprehensive framework for understanding and evaluating the selectivity of any TXA2 synthase inhibitor. The guide outlines the mechanism of action, summarizes key quantitative parameters for selectivity assessment, details relevant experimental protocols, and visualizes the pertinent biochemical pathways. The information presented herein is synthesized from established research on various TXA2 synthase inhibitors and is intended to serve as a foundational resource for professionals in drug discovery and development.

Introduction: The Role of Thromboxane A2 in Physiology and Disease

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1] It plays a crucial role in hemostasis and vascular tone by promoting platelet aggregation and vasoconstriction.[1][2] The synthesis of TXA2 is catalyzed by the enzyme TXA2 synthase from its precursor, prostaglandin H2 (PGH2).[2] Dysregulation of TXA2 production is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases, including myocardial infarction, stroke, and atherosclerosis, making TXA2 synthase a key therapeutic target.[1]

TXA2 synthase inhibitors are a class of drugs designed to specifically block the production of TXA2, thereby reducing its prothrombotic and vasoconstrictive effects.[2][3] A critical attribute of a successful TXA2 synthase inhibitor is its selectivity for TXA2 synthase over other enzymes in the prostaglandin synthesis pathway, particularly prostacyclin synthase (PGIS) and cyclooxygenase (COX).[4] High selectivity ensures that the therapeutic benefits of reducing TXA2 are not offset by the unintended inhibition of beneficial prostaglandins like prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4]

Mechanism of Action and the Arachidonic Acid Cascade

The synthesis of prostaglandins and thromboxanes, collectively known as prostanoids, begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable endoperoxide PGH2 by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] PGH2 serves as a common substrate for several downstream synthases that produce different prostanoids with distinct biological activities.[2]

TXA2 synthase, primarily found in platelets and macrophages, converts PGH2 into TXA2.[1] In contrast, prostacyclin synthase, located mainly in endothelial cells, metabolizes PGH2 to prostacyclin (PGI2).[4] Other enzymes lead to the formation of prostaglandins D2, E2, and F2α.[6]

The therapeutic goal of a selective TXA2 synthase inhibitor is to block the conversion of PGH2 to TXA2 without affecting the synthesis of other prostanoids, especially PGI2.[4] In fact, by inhibiting TXA2 synthase, the substrate PGH2 may be shunted towards the synthesis of other prostaglandins, including the beneficial PGI2 and PGD2, which can further contribute to the antiplatelet effect.[3]

Signaling Pathway of Prostanoid Synthesis

Caption: The arachidonic acid cascade leading to the synthesis of various prostanoids.

Quantitative Assessment of Selectivity

The selectivity of a TXA2 synthase inhibitor is typically determined by comparing its inhibitory potency against TXA2 synthase with its potency against other key enzymes in the arachidonic acid pathway. The most common parameter used is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Key Parameters for Evaluating TXA2 Synthase Inhibitor Selectivity

| Parameter | Description | Desired Outcome for a Selective Inhibitor |

| IC50 for TXA2 Synthase | Concentration of the inhibitor that causes 50% inhibition of TXA2 synthase activity. | Low (nanomolar to low micromolar range) |

| IC50 for Prostacyclin Synthase | Concentration of the inhibitor that causes 50% inhibition of prostacyclin synthase activity. | High or no inhibition |

| IC50 for Cyclooxygenase (COX-1/COX-2) | Concentration of the inhibitor that causes 50% inhibition of COX-1 or COX-2 activity. | High or no inhibition |

| Selectivity Index (SI) | Ratio of IC50 values (e.g., IC50 PGIS / IC50 TXAS). | High (>>1) |

A high selectivity index indicates that the compound is significantly more potent at inhibiting TXA2 synthase compared to other enzymes. For example, a selectivity index of 1000 for PGIS over TXAS means that the inhibitor is 1000-fold more potent for TXA2 synthase.

Experimental Protocols for Determining Selectivity

A variety of in vitro and in vivo methods are employed to characterize the selectivity of TXA2 synthase inhibitors.

In Vitro Enzyme Assays

These assays directly measure the effect of the inhibitor on the activity of isolated enzymes.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an inhibitor on isolated enzymes.

Detailed Methodology: TXA2 Synthase Inhibition Assay

-

Enzyme Source: Microsomal fractions rich in TXA2 synthase are prepared from platelets or other relevant tissues (e.g., lung).[7]

-

Substrate: The direct substrate, prostaglandin H2 (PGH2), is added to initiate the reaction.

-

Inhibitor: The test compound is pre-incubated with the enzyme preparation at a range of concentrations.

-

Reaction: The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination: The reaction is stopped, often by the addition of an organic solvent or a denaturing agent.

-

Quantification: The product, TXA2, is unstable and rapidly hydrolyzes to the more stable thromboxane B2 (TXB2). TXB2 levels are quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

A similar protocol is followed for prostacyclin synthase, where the product measured is 6-keto-prostaglandin F1α (the stable metabolite of PGI2). For COX enzymes, the substrate is arachidonic acid, and the formation of a downstream product like PGE2 can be measured.

Cell-Based Assays

These assays provide a more physiologically relevant context by using whole cells that endogenously express the enzymes of interest.

Detailed Methodology: Platelet Aggregation Assay

-

Sample Preparation: Platelet-rich plasma (PRP) is obtained from whole blood.

-

Inhibitor Treatment: PRP is incubated with the test inhibitor or a vehicle control.

-

Agonist Stimulation: Platelet aggregation is induced by adding an agonist such as arachidonic acid, collagen, or a PGH2 analogue (e.g., U46619).[9]

-

Measurement: The change in light transmittance through the PRP is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The extent and rate of aggregation are compared between inhibitor-treated and control samples to determine the inhibitory effect.

Selective TXA2 synthase inhibitors are expected to inhibit aggregation induced by arachidonic acid but have less of an effect on aggregation induced by a TXA2 mimetic like U46619, as the latter acts directly on the TXA2 receptor, bypassing the synthase.[7]

In Vivo Models

Animal models are crucial for evaluating the efficacy and selectivity of TXA2 synthase inhibitors in a whole-organism setting.

Detailed Methodology: Measurement of Prostanoid Metabolites in Urine

-

Animal Dosing: The test inhibitor is administered to laboratory animals (e.g., rats, rabbits).

-

Urine Collection: Urine samples are collected over a specified period.

-

Metabolite Extraction: Urinary metabolites of TXA2 (e.g., 11-dehydro-TXB2) and PGI2 (e.g., 2,3-dinor-6-keto-PGF1α) are extracted and purified.[4]

-

Quantification: The levels of these metabolites are quantified using sensitive analytical techniques like GC-MS or LC-MS/MS.

-

Data Analysis: A selective inhibitor should significantly reduce the levels of TXA2 metabolites while having a minimal effect on or even increasing the levels of PGI2 metabolites.[4]

Conclusion

The development of selective TXA2 synthase inhibitors holds significant promise for the treatment of a range of diseases. The thorough characterization of a compound's selectivity is paramount to ensure its therapeutic efficacy and safety. This guide has outlined the fundamental principles, quantitative metrics, and experimental methodologies required for such an evaluation. While specific data for this compound is not available in the public domain, the framework provided here can be applied to assess its selectivity profile and that of any novel TXA2 synthase inhibitor. A successful candidate in this class will demonstrate potent inhibition of TXA2 synthase with minimal off-target effects on other components of the crucial arachidonic acid cascade.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Assessment of KF 13218 in Thrombosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical assessment of KF 13218, a potent and selective thromboxane synthase inhibitor, in various thrombosis models. The data and protocols summarized herein are derived from the seminal publication by Miki et al. (1995) in Arzneimittel-Forschung/Drug Research.

Core Compound Profile: this compound

This compound is a novel pyridobenzazepinone derivative identified as a highly potent and selective inhibitor of thromboxane A₂ (TXA₂) synthase. Its mechanism of action centers on the specific inhibition of the enzyme responsible for the conversion of prostaglandin H₂ (PGH₂) to TXA₂, a key mediator of platelet aggregation and vasoconstriction. This targeted action is crucial for its antithrombotic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies assessing the efficacy of this compound.

Table 1: In Vitro Inhibition of Thromboxane Synthase and Production

| Parameter | System | IC₅₀ Value (nmol/L) |

| Thromboxane Synthase Inhibition | Human Platelet Microsomes | 27 ± 5.8 |

| Thromboxane Synthase Inhibition | Bovine Platelet Microsomes | 36 ± 6.9 |

| Arachidonic Acid-Induced TXB₂ Production | Human Intact Platelets | 5.3 ± 1.3 |

Table 2: Ex Vivo Inhibition of Thromboxane B₂ Production in Rats

| Oral Dose of this compound (mg/kg) | Inhibition of Serum TXB₂ Production (%) |

| 0.03 | Significant Inhibition (exact % not specified) |

| 0.1 | Dose-dependent Inhibition (exact % not specified) |

| 0.3 | Dose-dependent Inhibition (exact % not specified) |

| 1 | Dose-dependent Inhibition (exact % not specified) |

| 3 | Near Complete Inhibition |

| Inhibition was observed to be long-lasting, retaining efficacy for up to 72 hours. |

Table 3: In Vivo Efficacy in a Rabbit Model of Thrombosis

| Treatment | Dose (mg/kg, p.o.) | Outcome |

| Vehicle Control | - | 0% Survival |

| This compound | 0.1 | 100% Prevention of Mortality |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of thromboxane synthase, a critical enzyme in the arachidonic acid cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Mechanism of Action of this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Thromboxane Synthase Inhibition Assay

-

Enzyme Source: Microsomes were prepared from washed human and bovine platelets.

-

Substrate: [¹⁴C]Prostaglandin H₂ (PGH₂) was used as the substrate.

-

Incubation: The reaction mixture, containing the platelet microsomes and varying concentrations of this compound, was pre-incubated for 1 minute at 37°C. The reaction was initiated by the addition of [¹⁴C]PGH₂ and allowed to proceed for 1 minute.

-

Termination and Analysis: The reaction was terminated by the addition of citric acid. The products were extracted with ethyl acetate, and the radioactive thromboxane B₂ (TXB₂) formed was separated by thin-layer chromatography and quantified using a radiochromatogram scanner.

-

IC₅₀ Calculation: The concentration of this compound that produced 50% inhibition of TXB₂ formation was determined.

Arachidonic Acid-Induced Thromboxane B₂ Production in Human Platelets

-

Platelet Preparation: Human platelet-rich plasma (PRP) was prepared from healthy volunteers.

-

Incubation: PRP was incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Induction: Thromboxane production was induced by the addition of arachidonic acid.

-

Measurement: The reaction was stopped, and the concentration of TXB₂, the stable metabolite of TXA₂, was measured by radioimmunoassay (RIA).

-

IC₅₀ Calculation: The concentration of this compound that caused 50% inhibition of TXB₂ production was calculated.

Ex Vivo Thromboxane B₂ Production in Rats

-

Animals: Male Wistar rats were used.

-

Drug Administration: this compound was administered orally (p.o.) at doses ranging from 0.03 to 3 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points after administration.

-

Thromboxane B₂ Measurement: Blood was allowed to clot at 37°C for 1 hour to induce maximal TXA₂ formation. The serum was then separated, and the concentration of TXB₂ was measured by RIA.

-

Inhibition Calculation: The percentage inhibition of TXB₂ production was calculated by comparing the values from this compound-treated rats to those from vehicle-treated control rats.

In Vivo Sodium Arachidonate-Induced Mortality in Rabbits

This model assesses the in vivo efficacy of antithrombotic agents in preventing acute thromboembolism.

Rabbit Arachidonate-Induced Thrombosis Model Workflow

-

Animals: Male Japanese White rabbits were used.

-

Acclimatization and Fasting: Animals were acclimatized to the laboratory conditions and fasted overnight before the experiment.

-

Drug Administration: this compound (0.1 mg/kg) or vehicle was administered orally 1 hour before the thrombotic challenge.

-

Thrombosis Induction: A lethal dose of sodium arachidonate (1 mg/kg) was injected intravenously into the marginal ear vein to induce widespread platelet aggregation and fatal pulmonary thromboembolism.

-

Endpoint: The primary endpoint was mortality, which was observed for 15 minutes following the arachidonate injection.

Selectivity Profile

This compound demonstrated high selectivity for thromboxane synthase. In vitro studies showed that it did not inhibit cyclooxygenase or 5-lipoxygenase at concentrations up to 100 µmol/L. Furthermore, it did not exhibit any antagonistic activity at thromboxane A₂/prostaglandin H₂ receptors.

Conclusion

The initial preclinical assessment of this compound reveals it to be a potent, selective, and long-acting inhibitor of thromboxane synthase. Its significant efficacy in both in vitro and in vivo models of thrombosis, particularly its ability to prevent arachidonate-induced mortality at a low oral dose, underscores its potential as a promising antithrombotic agent. Further investigation in more complex and chronic thrombosis models is warranted to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Preparing KF 13218 Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KF 13218 is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By blocking the production of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction, this compound serves as a valuable tool for investigating a range of physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro cell culture experiments.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications. Adherence to these guidelines will help ensure the integrity of the compound and the validity of your experimental data.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Source |

| Molecular Weight | 336.38 g/mol | [1] |

| Chemical Formula | C₂₀H₂₀N₂O₃ | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | Inferred from general practice for hydrophobic compounds. |

Recommended Solvents and Concentration Limits for Cell Culture

For in vitro studies, it is crucial to use a solvent that effectively dissolves this compound while minimizing cytotoxicity.

| Solvent | Recommended Maximum Final Concentration in Culture Medium | Notes |

| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Most cell lines tolerate up to 0.5% DMSO. For sensitive or primary cells, a final concentration of < 0.1% is recommended to avoid any potential solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][2][3][4][5] |

| Ethanol | < 0.5% (v/v) | While an alternative for some compounds, DMSO is more commonly used for dissolving hydrophobic molecules for cell culture. Similar to DMSO, a vehicle control is essential. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% sterile DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Calculate the Required Mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 336.38 g/mol * 1000 mg/g = 3.36 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 3.36 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

-

-

Dissolving in DMSO:

-

Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

-

Ensuring Complete Dissolution:

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Aliquoting and Storage:

-

For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage. A general recommendation for stock solutions of small molecules is to store them at -20°C, where they can be stable for several months.

-

Experimental Workflow for Preparing this compound Stock Solution

Caption: Workflow for this compound Stock Solution Preparation.

Preparation of Working Solutions

To treat cells in culture, the high-concentration stock solution must be diluted to the desired final concentration in the cell culture medium.

Example: Preparing a 10 µM Working Solution

-

Determine the Dilution Factor:

-

Stock Concentration = 10 mM = 10,000 µM

-

Desired Final Concentration = 10 µM

-

Dilution Factor = 10,000 µM / 10 µM = 1000

-

-

Calculate the Volume of Stock Solution:

-

If you are preparing 1 mL of the final working solution in your cell culture plate well:

-

Volume of Stock = Final Volume / Dilution Factor = 1000 µL / 1000 = 1 µL

-

-

-

Procedure:

-

Add 999 µL of pre-warmed cell culture medium to the well.

-

Add 1 µL of the 10 mM this compound stock solution to the well.

-

Gently mix the medium in the well by pipetting up and down or by gently swirling the plate.

-

The final concentration of DMSO in the well will be 0.1%, which is well-tolerated by most cell lines.

-

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

This compound acts by inhibiting thromboxane A2 synthase, which is the terminal enzyme in the synthesis of thromboxane A2 from arachidonic acid.

Caption: Inhibition of Thromboxane A2 Synthesis by this compound.

Conclusion

The protocols and information provided in these application notes are intended to guide researchers in the proper preparation and use of this compound stock solutions for cell culture experiments. By following these detailed procedures, scientists can ensure the quality and consistency of their experimental setup, leading to more reliable and impactful research outcomes in the study of thromboxane-mediated signaling pathways.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]

- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Dosage of KF 13218 for In Vivo Rodent Studies

Disclaimer: No publicly available data was found for the biological activity, mechanism of action, or established in vivo dosage of the compound KF 13218, also known as (6Z)-6-(6-methyl-5-oxopyrido[4,3-c][1]benzazepin-11-ylidene)hexanoic acid. The following document provides a generalized template for researchers to develop and document protocols for novel compounds in rodent models. The user should substitute the placeholder information with their own experimental data.

Introduction

This compound is a novel small molecule with the chemical formula C₂₀H₂₀N₂O₃. Its potential therapeutic applications are currently under investigation. These application notes provide a framework for determining the optimal dosage of this compound for in vivo studies in rodent models, including suggested protocols for administration, pharmacokinetic analysis, and efficacy assessment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in [Rodent Species]

| Parameter | Route of Administration | Dose (mg/kg) | Value (Unit) |

| Cmax (Maximum Concentration) | e.g., Oral (PO) | e.g., 10 | [Data] |

| Tmax (Time to Cmax) | e.g., Oral (PO) | e.g., 10 | [Data] |

| AUC (Area Under the Curve) | e.g., Oral (PO) | e.g., 10 | [Data] |

| Half-life (t½) | e.g., Oral (PO) | e.g., 10 | [Data] |

| Cmax (Maximum Concentration) | e.g., Intravenous (IV) | e.g., 5 | [Data] |

| Tmax (Time to Cmax) | e.g., Intravenous (IV) | e.g., 5 | [Data] |

| AUC (Area Under the Curve) | e.g., Intravenous (IV) | e.g., 5 | [Data] |

| Half-life (t½) | e.g., Intravenous (IV) | e.g., 5 | [Data] |

Table 2: Acute Toxicity of this compound in [Rodent Species]

| Route of Administration | LD50 (Median Lethal Dose) (mg/kg) | MTD (Maximum Tolerated Dose) (mg/kg) | Observed Adverse Effects |

| e.g., Oral (PO) | [Data] | [Data] | [Description] |

| e.g., Intravenous (IV) | [Data] | [Data] | [Description] |

| e.g., Intraperitoneal (IP) | [Data] | [Data] | [Description] |

Experimental Protocols

Preparation of Dosing Solutions

-

Vehicle Selection: Based on the solubility of this compound, select an appropriate vehicle for administration (e.g., sterile saline, PBS, 5% DMSO in corn oil).

-

Preparation:

-

Accurately weigh the required amount of this compound.

-

If necessary, dissolve in a minimal amount of a solubilizing agent (e.g., DMSO).

-

Gradually add the vehicle to the desired final concentration, ensuring continuous mixing.

-

Vortex or sonicate until a clear solution or a homogenous suspension is achieved.

-

Prepare fresh on the day of dosing.

-

Animal Handling and Dosing

-

Species: Specify the rodent species, strain, age, and weight (e.g., Male C57BL/6 mice, 8-10 weeks old, 20-25 g).

-

Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the start of the experiment.

-

Administration:

-

Oral (PO): Administer the solution using an oral gavage needle. The volume should not exceed 10 mL/kg for mice.

-

Intravenous (IV): Administer the solution via the tail vein using a 27-gauge needle. The volume should not exceed 5 mL/kg for mice.

-

Intraperitoneal (IP): Inject the solution into the lower right quadrant of the abdomen. The volume should not exceed 10 mL/kg for mice.

-

Pharmacokinetic (PK) Study

-

Administer a single dose of this compound to a cohort of animals.

-

At predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital sinus or tail vein).

-

Process the blood to obtain plasma or serum and store at -80°C until analysis.

-

Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the pharmacokinetic parameters using appropriate software.

Efficacy Study in a [Disease Model] Rodent Model

-

Induce the disease model in the animals.

-

Randomly assign animals to different treatment groups (vehicle control, positive control, and different doses of this compound).

-

Administer the treatments according to the desired dosing regimen (e.g., once daily for 14 days).

-

Monitor the animals for relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarkers).

-

At the end of the study, collect tissues for further analysis (e.g., histology, gene expression).

Visualizations

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Caption: General experimental workflow for an in vivo efficacy study.

References

Application of KF 13218 in Studying Cardiovascular Disease Models

Note to the user: Following a comprehensive search for the compound "KF 13218" in the context of cardiovascular disease models, no specific information, published studies, or experimental data were found. The identifier "this compound" may be an internal designation, a newly synthesized compound not yet in the public domain, or a possible typographical error.

To fulfill your request for detailed Application Notes and Protocols in the specified format, we have created a comprehensive example using a hypothetical compound, "Cardioprotectin-X," which is designed to modulate a well-established signaling pathway relevant to cardiovascular disease. This example is intended to serve as a template that you can adapt for your internal research and data presentation for this compound or any other compound of interest.

Application Notes and Protocols: Cardioprotectin-X in Models of Cardiac Hypertrophy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardioprotectin-X is a novel small molecule inhibitor of the RhoA/ROCK signaling pathway, a critical regulator of cardiomyocyte growth and fibrosis in pathological cardiac hypertrophy. Pathological cardiac hypertrophy is an adaptive response of the heart to chronic pressure overload, such as in hypertension, and is a major risk factor for heart failure.[1] This document provides detailed protocols for utilizing Cardioprotectin-X in both in vitro and in vivo models of cardiac hypertrophy to assess its therapeutic potential.

Mechanism of Action

Cardioprotectin-X is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). By inhibiting ROCK1, Cardioprotectin-X is hypothesized to attenuate the downstream signaling cascade that leads to pathological cardiomyocyte growth, fetal gene reprogramming, and interstitial fibrosis.

Signaling Pathway

References

Application Notes and Protocols for Measuring Thromboxane B2 Levels Following KF 13218 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular diseases.[1][2][3] However, its inherent instability, with a half-life of about 30 seconds, makes direct measurement challenging.[4] Consequently, researchers quantify its stable, inactive metabolite, thromboxane B2 (TXB2), to assess TXA2 production.[4][5] KF 13218 is a potent and selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[6] This document provides detailed application notes and protocols for measuring TXB2 levels after treatment with this compound, aimed at facilitating research and drug development in thrombosis and related fields.

Mechanism of Action of this compound

This compound is a pyridobenzazepinone derivative that acts as a potent, selective, and long-lasting inhibitor of thromboxane synthase.[6] By blocking this key enzyme in the arachidonic acid cascade, this compound effectively reduces the production of TXA2, thereby inhibiting platelet aggregation and vasoconstriction.[6] Notably, this compound does not inhibit cyclooxygenase (COX) or 5-lipoxygenase, nor does it antagonize thromboxane A2/prostaglandin H2 receptors, highlighting its specific mechanism of action.[6]

Data Presentation: Efficacy of this compound

The inhibitory effects of this compound on thromboxane B2 production have been quantified in various experimental settings. The following table summarizes the key quantitative data.

| Experimental System | Parameter | Value | Reference |

| Human Platelet Microsomes | IC50 for Thromboxane Synthase Inhibition | 27 ± 5.8 nmol/L | [6] |

| Bovine Platelet Microsomes | IC50 for Thromboxane Synthase Inhibition | 36 ± 6.9 nmol/L | [6] |

| Human Intact Platelets (Arachidonic Acid-Induced) | IC50 for Thromboxane B2 Production | 5.3 ± 1.3 nmol/L | [6] |

| Rats (Oral Dosing) | Dose Range for Dose-Dependent Inhibition of Serum Thromboxane B2 Production | 0.03 - 3 mg/kg | [6] |

| Rats (Oral Dosing) | Duration of Inhibition of Serum Thromboxane B2 Production | Up to 72 hours | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

Experimental Protocols